molecular formula C7H9ClIN B1591368 4-Iodobenzylamine hydrochloride CAS No. 59528-27-7

4-Iodobenzylamine hydrochloride

Cat. No. B1591368
CAS RN: 59528-27-7
M. Wt: 269.51 g/mol
InChI Key: GBJMURRFWZREHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodobenzylamine hydrochloride is an organic compound with the linear formula IC6H4CH2NH2 · HCl . It is used in the synthesis of cyclic amides, reacting with methyl 4-bromomethyl-3-methoxycarbonyl cinnamate in the presence of triethylamine . It also finds applications in pharmaceuticals, agrochemicals, and dye industries .


Molecular Structure Analysis

The molecular formula of 4-Iodobenzylamine hydrochloride is C7H9ClIN . The molecular weight is 269.51 . The SMILES string representation is Cl[H].NCc1ccc(I)cc1 .


Chemical Reactions Analysis

4-Iodobenzylamine hydrochloride can react with methyl 4-bromomethyl-3-methoxycarbonyl cinnamate in the presence of triethylamine to give the corresponding cyclic amide .


Physical And Chemical Properties Analysis

The melting point of 4-Iodobenzylamine hydrochloride is between 299-303 °C (lit.) . It is a solid substance with a white appearance .

Scientific Research Applications

Application: Synthesis of Cyclic Amides

  • Summary of the Application: 4-Iodobenzylamine hydrochloride is used in the synthesis of cyclic amides . Cyclic amides, also known as lactams, are a type of compound that have a wide range of applications in the pharmaceutical industry.
  • Methods of Application or Experimental Procedures: The compound can react with methyl 4-bromomethyl-3-methoxycarbonylcinnamate in the presence of triethylamine to give the corresponding cyclic amide . The reaction likely involves nucleophilic substitution of the bromine atom on the cinnamate by the amine group on the 4-Iodobenzylamine hydrochloride, followed by cyclization to form the amide bond.

Application: Pharmaceuticals, Agrochemicals, and Dye Industries

  • Summary of the Application: 4-Iodobenzylamine hydrochloride is also used in pharmaceuticals, agrochemicals, and dye industries .

Safety And Hazards

4-Iodobenzylamine hydrochloride is classified as a skin irritant (Category 2), serious eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment such as dust masks, eyeshields, and gloves . In case of contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

(4-iodophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN.ClH/c8-7-3-1-6(5-9)2-4-7;/h1-4H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJMURRFWZREHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584425
Record name 1-(4-Iodophenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodobenzylamine hydrochloride

CAS RN

59528-27-7
Record name 1-(4-Iodophenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-iodophenyl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Iodobenzylamine hydrochloride
Reactant of Route 2
4-Iodobenzylamine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-Iodobenzylamine hydrochloride
Reactant of Route 4
4-Iodobenzylamine hydrochloride
Reactant of Route 5
4-Iodobenzylamine hydrochloride
Reactant of Route 6
Reactant of Route 6
4-Iodobenzylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.